molecular formula C11H13ClN4O3S B5690532 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide

Cat. No. B5690532
M. Wt: 316.76 g/mol
InChI Key: LIOAXRJTZHELRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide, also known as Compound 1, is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme. PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity.

Mechanism of Action

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 acts as a competitive inhibitor of PTP1B. PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition leads to increased insulin and leptin sensitivity. This results in improved glucose homeostasis and insulin sensitivity. In addition, 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 has been shown to have a number of biochemical and physiological effects. It improves glucose homeostasis and insulin sensitivity by inhibiting PTP1B and activating the AMPK pathway. In addition, it has anti-inflammatory effects and improves lipid metabolism. These properties make 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 a potential therapeutic agent for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 has several advantages for lab experiments. It is a potent inhibitor of PTP1B and has been extensively studied in animal models of metabolic disorders. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, its high potency can make it difficult to determine the optimal concentration for in vitro experiments.

Future Directions

There are several future directions for research on 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1. One area of interest is the development of more soluble analogs of 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 that can be used in a wider range of experiments. Another area of interest is the study of the long-term effects of 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 on glucose homeostasis and insulin sensitivity. Finally, the potential therapeutic use of 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 in the treatment of metabolic disorders such as obesity and type 2 diabetes should be further explored.

Synthesis Methods

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminoethanol to form 4-chlorobenzenesulfonylethanol. This intermediate is then reacted with 5-methyl-1,3,4-oxadiazol-2-amine to yield 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 has been extensively studied in various scientific research applications. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. In addition, it has been shown to have anti-inflammatory effects and to improve lipid metabolism. These properties make 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 a potential therapeutic agent for the treatment of metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

4-chloro-N-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O3S/c1-8-15-16-11(19-8)13-6-7-14-20(17,18)10-4-2-9(12)3-5-10/h2-5,14H,6-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOAXRJTZHELRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-YL)amino]ethyl}benzenesulfonamide

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